molecular formula C12H16N2O B1319796 N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide CAS No. 926238-96-2

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide

Cat. No.: B1319796
CAS No.: 926238-96-2
M. Wt: 204.27 g/mol
InChI Key: MSHNDPSIVQBRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a cyclobutanecarboxamide moiety

Scientific Research Applications

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound is studied for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-amino-2-methylbenzoic acid and cyclobutanecarboxylic acid.

    Amide Bond Formation: The carboxylic acid group of 4-amino-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with cyclobutanecarboxylic acid to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amines, alcohols

    Substitution: Nitrated, sulfonated, or halogenated products

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutanecarboxamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
  • N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide
  • N-(4-Amino-2-methylphenyl)cycloheptanecarboxamide

Uniqueness

N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-7-10(13)5-6-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHNDPSIVQBRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.